![molecular formula C9H12O4 B13470378 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₂O₄. It is a bicyclic structure that features a hexane ring with two carboxylic acid groups, one of which is esterified with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be catalyzed by photochemistry, where light is used to drive the formation of the bicyclic structure from simpler precursors . The reaction conditions often include the use of a mercury lamp and specific glassware to handle the photochemical process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable and robust synthetic routes. One such method includes the use of photochemistry to achieve the [2+2] cycloaddition, followed by various derivatization steps to obtain the final product . The process is designed to be efficient and capable of producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to changes in biochemical pathways and physiological responses, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: This compound has a similar bicyclic structure but with a different ring size and substitution pattern.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a larger ring size and different chemical properties.
Cubane: A highly strained bicyclic compound with unique structural features.
Uniqueness: 2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both carboxylic acid and ester functional groups. This combination of features makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-2-5-3-9(6,4-5)8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
UQVFBMQXSONVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC1(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


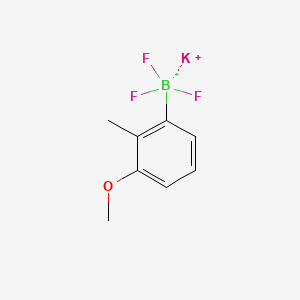
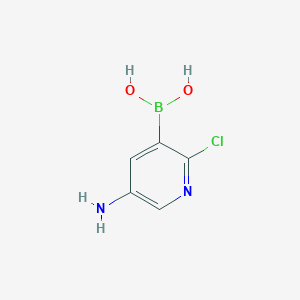
![rac-1-[(1R,2R)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B13470312.png)
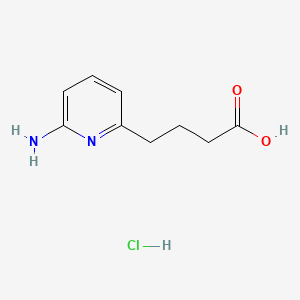
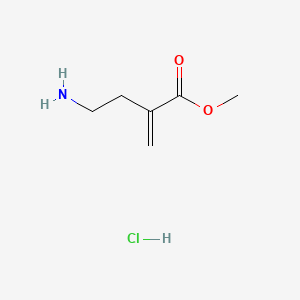
![Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13470329.png)
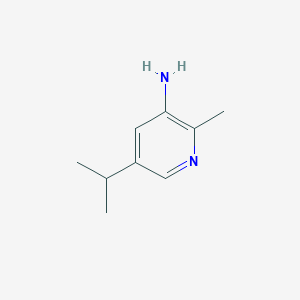
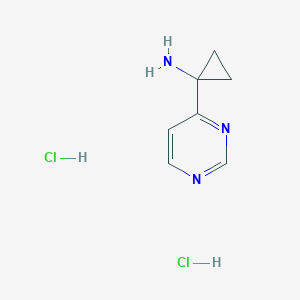
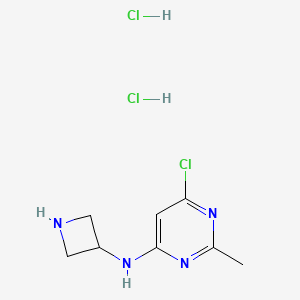
![Methyl 3-[5-(chloromethyl)thiophen-2-yl]propanoate](/img/structure/B13470342.png)
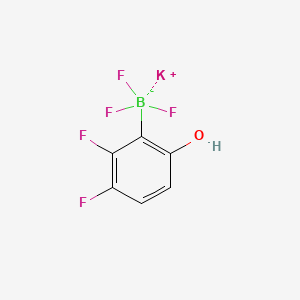
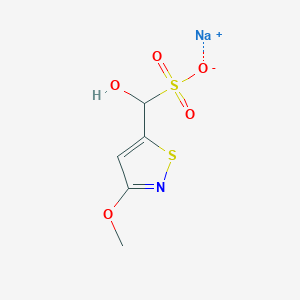
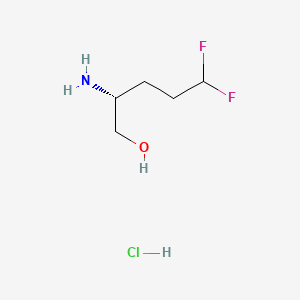
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
